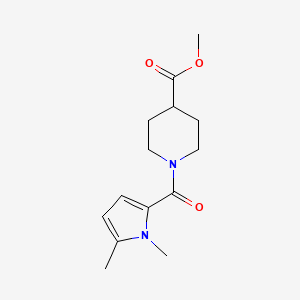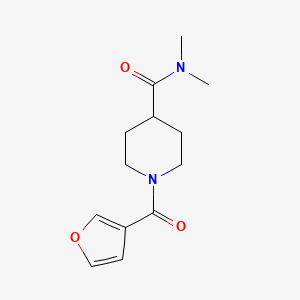![molecular formula C16H17FN2O2 B7504839 [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7504839.png)
[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone, also known as FMPFM, is a novel compound with potential applications in scientific research.
作用机制
The exact mechanism of action of [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone is not fully understood. However, it has been suggested that [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone acts as a partial agonist at the dopamine D2 receptor and a 5-HT1A receptor agonist. Additionally, [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
Biochemical and Physiological Effects
[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone has been shown to modulate the levels of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate. It has also been demonstrated to increase the expression of brain-derived neurotrophic factor (BDNF), which plays a critical role in neuronal survival and plasticity. [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a relatively long half-life.
实验室实验的优点和局限性
One advantage of [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone is its high selectivity for the dopamine D2 receptor and 5-HT1A receptor. This selectivity reduces the risk of off-target effects and enhances the specificity of [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone's actions. However, [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone's limited solubility in water and other polar solvents can pose challenges for its use in certain experimental settings.
未来方向
Future research on [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone could focus on elucidating its mechanism of action and identifying potential therapeutic applications. Additionally, the development of more efficient synthesis methods and modifications of [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone's chemical structure could lead to the discovery of new compounds with enhanced pharmacological properties. Finally, the evaluation of [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone's safety and efficacy in human clinical trials could pave the way for its use as a therapeutic agent for various psychiatric disorders.
合成方法
The synthesis of [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone involves a multistep process that begins with the reaction of 2-fluorobenzyl chloride with piperazine to form 4-(2-fluorobenzyl)piperazine. This intermediate is then reacted with furan-3-carboxaldehyde to produce [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone. The final product is purified through recrystallization and characterized through various spectroscopic techniques.
科学研究应用
[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone has potential applications in scientific research as it has been shown to exhibit antipsychotic and antidepressant-like effects in animal models. It has also been demonstrated to have anxiolytic and analgesic properties. [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone's potential as a therapeutic agent for the treatment of various psychiatric disorders is an area of active research.
属性
IUPAC Name |
[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c17-15-4-2-1-3-13(15)11-18-6-8-19(9-7-18)16(20)14-5-10-21-12-14/h1-5,10,12H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLDCXZJRXEMBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-cyclooctyl-2-[[4-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504777.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7504800.png)


![7-Hydroxy-8-methyl-4-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7504813.png)
![2-chloro-N-[3-(1H-indol-3-yl)-1-oxo-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-yl]benzamide](/img/structure/B7504820.png)


![1-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]acetyl]imidazolidin-2-one](/img/structure/B7504846.png)
![4-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B7504850.png)
